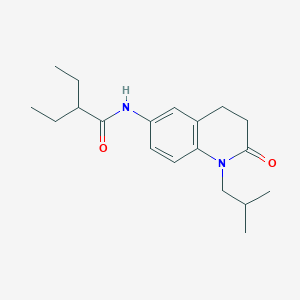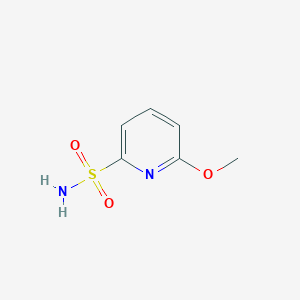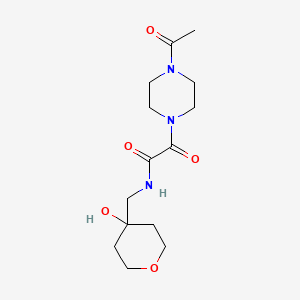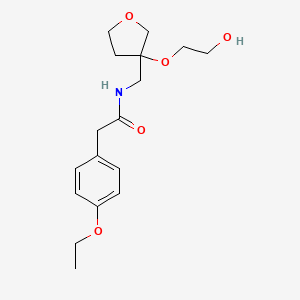
2,5-Dimethylpyridin-3-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethylpyridin-3-amine hydrochloride is a chemical compound with the CAS Number: 2377031-75-7 . It has a molecular weight of 158.63 . The IUPAC name for this compound is 2,5-dimethylpyridin-3-amine hydrochloride . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for 2,5-Dimethylpyridin-3-amine hydrochloride is 1S/C7H10N2.ClH/c1-5-3-7(8)6(2)9-4-5;/h3-4H,8H2,1-2H3;1H . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
2,5-Dimethylpyridin-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 158.63 .科学的研究の応用
Reactivity and Applications in Organic Synthesis
2,5-Dimethylpyridin-3-amine hydrochloride serves as a reactive intermediate in the synthesis of complex molecules. It participates in reactions with weak basic amines and phosphines, leading to the formation of thermolabile salts that are easily hydrolyzed in water but can be isolated under specific conditions (Böhme & Haake, 1972)1. This highlights its utility in creating potentially unstable intermediates under controlled conditions, useful in organic synthesis.
Photochemical Dimerization
The compound is involved in the photochemical dimerization of 2-aminopyridines, indicating its potential in creating dimers with unique properties (Taylor & Kan, 1963)2. This process can be utilized in the development of novel materials or in the study of photoreactive compounds.
Acceleration of Pyrrole Formation
Research has shown that 3,4-dimethyl substitution on hexanedione accelerates pyrrole formation and protein crosslinking (Anthony et al., 1983)3. While this study focuses on a related compound, the principles of accelerated pyrrole formation could be applicable to the derivatives of 2,5-Dimethylpyridin-3-amine, highlighting its potential in biochemical applications.
Analytical Chemistry Applications
In analytical chemistry, the compound's derivatives have been employed in the extraction and analysis of non-polar heterocyclic aromatic amines in food samples (Mesa, Padró, & Reta, 2013)4. This application is crucial for food safety and public health, demonstrating the versatility of 2,5-Dimethylpyridin-3-amine hydrochloride in analytical methodologies.
Catalysis and Enantioselective Reactions
The compound has found applications in catalysis, particularly in enantioselective Michael addition reactions (Melchiorre & Jørgensen, 2003)5. This showcases its utility in creating chiral molecules, a key aspect of pharmaceutical synthesis and material science.
Surface Chemistry and Material Science
Beyond organic synthesis and catalysis, derivatives of 2,5-Dimethylpyridin-3-amine hydrochloride have implications in material science, particularly in surface chemistry for material-independent modifications (Hong et al., 2014)6. This could be pivotal in developing new materials with tailored surface properties for various industrial applications.
Molecular Docking and Drug Development
Finally, the compound's derivatives have been explored in the context of molecular docking and drug development (Fatima et al., 2021)7. This underscores the potential of 2,5-Dimethylpyridin-3-amine hydrochloride in contributing to the discovery of new therapeutic agents.
These applications highlight the broad utility of 2,5-Dimethylpyridin-3-amine hydrochloride in scientific research, spanning from fundamental chemistry to material science and pharmacology. Each application demonstrates the compound's versatile role in facilitating novel syntheses, enhancing analytical methodologies, contributing to the development of new materials, and potentially aiding in drug discovery.
Safety and Hazards
特性
IUPAC Name |
2,5-dimethylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c1-5-3-7(8)6(2)9-4-5;/h3-4H,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRXCQOQNKZALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Dimethyl [p-nitrophenylamino]maleate](/img/structure/B2657491.png)
![(11bR)-4-Hydroxy-2,6-di-2-naphthalenyl-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B2657493.png)



![2-(3-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2657498.png)

![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2657501.png)



![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)

![5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole](/img/structure/B2657514.png)
